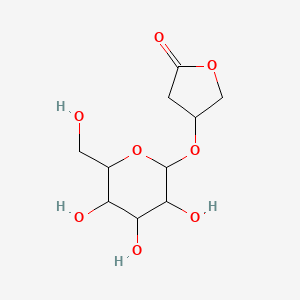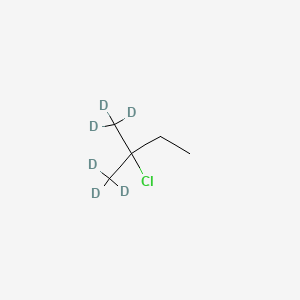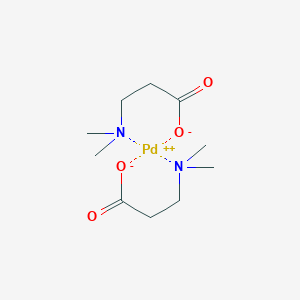
Bis(N,N-dimethyl-|A-alaninato)palladium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Bis(N,N-dimethyl-β-alaninato)palladium(II) typically involves the reaction of palladium(II) acetate with N,N-dimethyl-β-alanine in an appropriate solvent . The reaction conditions often include moderate temperatures and stirring to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Bis(N,N-dimethyl-β-alaninato)palladium(II) is involved in several types of chemical reactions, primarily as a catalyst in cross-coupling reactions. These reactions include:
- Buchwald-Hartwig Cross Coupling Reaction
- Suzuki-Miyaura Coupling
- Stille Coupling
- Sonogashira Coupling
- Negishi Coupling
- Hiyama Coupling
- Heck Reaction
Common reagents used in these reactions include aryl halides, boronic acids, and alkynes, among others. The major products formed from these reactions are typically biaryl compounds, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Bis(N,N-dimethyl-β-alaninato)palladium(II) has a wide range of applications in scientific research:
- Chemistry : It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .
- Biology : Its catalytic properties are leveraged in the synthesis of biologically active molecules and natural products .
- Medicine : The compound is used in the development of new drugs and therapeutic agents due to its ability to facilitate complex organic transformations .
- Industry : It is employed in the production of fine chemicals, polymers, and advanced materials .
Mecanismo De Acción
The mechanism by which Bis(N,N-dimethyl-β-alaninato)palladium(II) exerts its catalytic effects involves the coordination of the palladium center with the reactants, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium-aryl intermediates, which then undergo transmetalation and reductive elimination to form the desired products .
Comparación Con Compuestos Similares
Bis(N,N-dimethyl-β-alaninato)palladium(II) is unique due to its phosphine-free nature, which makes it less toxic and more environmentally friendly compared to phosphine-based palladium catalysts. Similar compounds include:
- Tetrakis(triphenylphosphine)palladium(0)
- Tris(dibenzylideneacetone)dipalladium(0)
- [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
- Bis(dibenzylideneacetone)palladium(0)
These compounds also serve as catalysts in various cross-coupling reactions but may differ in terms of reactivity, stability, and environmental impact .
Propiedades
Fórmula molecular |
C10H20N2O4Pd |
|---|---|
Peso molecular |
338.70 g/mol |
Nombre IUPAC |
3-(dimethylamino)propanoate;palladium(2+) |
InChI |
InChI=1S/2C5H11NO2.Pd/c2*1-6(2)4-3-5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
Clave InChI |
ZXNOSELUGCGIPS-UHFFFAOYSA-L |
SMILES canónico |
CN(C)CCC(=O)[O-].CN(C)CCC(=O)[O-].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13404353.png)
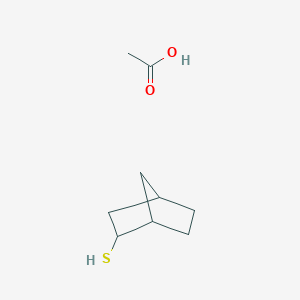
![[(2R,3R,4R,5S)-5-acetamido-3,4-diacetyloxy-2-hydroxy-6-hydroxyiminohexyl] acetate](/img/structure/B13404360.png)

![3,9-dihydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one](/img/structure/B13404381.png)
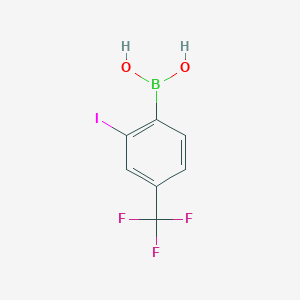
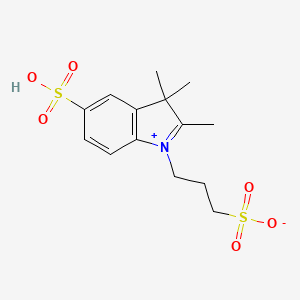

![N,N-dimethyl-1-[2-(piperidin-2-yl)phenyl]methanamine](/img/structure/B13404405.png)
![N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid](/img/structure/B13404410.png)
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene](/img/structure/B13404413.png)
![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13404420.png)
